3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pentyl group, a triazolo ring, and a quinazolin-5-amine ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, related compounds such as triazoloquinazolines are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and other transformations .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple ring systems. The π-π interactions between the heterocyclic part and π-donating substituents could influence its molecular properties .
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the bromophenyl group might undergo nucleophilic aromatic substitution, and the amine group might participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromine atom might increase its molecular weight and polarity .
Scientific Research Applications
Antihistaminic Activity
Several studies have synthesized novel triazoloquinazolinone derivatives to investigate their potential as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, indicating their potential utility in treating allergic conditions without causing sedation commonly associated with other antihistaminic drugs (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).
Adenosine Receptor Antagonism
Research on triazoloquinazolines has also identified their potential as adenosine receptor (AR) antagonists, with specific compounds showing potent and selective antagonism at various AR subtypes. This property suggests their application in the development of treatments for conditions modulated by adenosine receptors, such as certain types of cancer, neurological disorders, and cardiovascular diseases (Burbiel et al., 2016).
Antibacterial and Nematicidal Properties
Compounds derived from triazoloquinazolines have been evaluated for their antibacterial and nematicidal activities. Some derivatives exhibited significant growth inhibition against various bacterial strains and demonstrated promising nematicidal properties, indicating their potential application in the development of new antimicrobial and nematicidal agents (Mood et al., 2022), (Reddy et al., 2016).
Anticancer Activity
Triazoloquinazolinone derivatives have also been explored for their anticancer activities, with some compounds showing significant cytotoxic effects against various cancer cell lines. This research avenue is crucial for the development of novel anticancer therapies with potentially lower side effects compared to current treatments (Reddy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target HIV proteins or bacterial cells.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets (possibly hiv proteins or bacterial cells) and induce changes that inhibit their function .
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities, it may affect pathways related to viral replication or bacterial growth .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might inhibit the function of its targets, leading to a decrease in hiv replication or bacterial growth .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not fully understood yet. It has been shown to exhibit potent activity against E. coli, P. aeruginosa, and S. epidermidis This suggests that it may interact with certain enzymes, proteins, or other biomolecules in these organisms, leading to its antimicrobial effects
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(3-bromophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPQBFQQXCWAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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